molecular formula C₈H₈Cl₂N₄O B1663198 Guanoxabenz CAS No. 24047-25-4

Guanoxabenz

Cat. No. B1663198
CAS RN: 24047-25-4
M. Wt: 247.08 g/mol
InChI Key: QKIQJNNDIWGVEH-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanoxabenz is a metabolite of guanabenz . It is a small molecule with the chemical formula C8H8Cl2N4O . The average mass of Guanoxabenz is 247.08 Da .


Synthesis Analysis

Guanoxabenz is formed from guanabenz in the human liver . This process is a new metabolic marker for CYP1A2 .


Molecular Structure Analysis

The molecular formula of Guanoxabenz is C8H8Cl2N4O . The average mass is 247.081 Da and the monoisotopic mass is 246.007523 Da .


Chemical Reactions Analysis

The N-hydroxylation of guanabenz in human liver is mediated by CYP1A2, making it a suitable metabolic marker for CYP1A2 in biotransformation studies .


Physical And Chemical Properties Analysis

Guanoxabenz is a small molecule with the chemical formula C8H8Cl2N4O . The average mass of Guanoxabenz is 247.08 Da .

Scientific Research Applications

2. Pharmacological Characterization Guanoxabenz has been characterized in terms of its pharmacological properties, particularly in relation to alpha2-adrenoceptor subtypes. Studies have delineated the binding affinities and selectivities of guanoxabenz for different receptor subtypes, providing insights into its mechanism of action at a molecular level (Uhlén & Wikberg, 1991).

3. Metabolic Processes and Drug Interactions Research has been conducted on the metabolic pathways of guanoxabenz, including its N-hydroxylation and reduction processes. These studies are crucial for understanding how guanoxabenz is processed in the body and its interactions with various enzymes and metabolic systems (Clement & Demesmaeker, 1997).

4. Enzymatic Activities and Reduction Mechanisms Guanoxabenz has been the subject of studies exploring its enzymatic activities, specifically how it is reduced by certain enzymes in the body. This research provides deeper insights into the biochemical interactions of guanoxabenz and its conversion into other compounds (Dambrova etal., 1998)

5. Therapeutic Potential in Neurodegenerative Diseases The potential therapeutic applications of guanoxabenz in treating conditions like amyotrophic lateral sclerosis (ALS) have been explored. Studies investigate its ability to modulate protein synthesis and potentially alleviate the symptoms of neurodegenerative diseases (E. D. Bella et al., 2017).

6. Research on Guanoxabenz Derivatives Guanoxabenz derivatives have been studied for their ability to retain antiprion activity without α2-adrenergic receptor agonistic activity. This line of research is significant for developing drugs that can target specific diseases while minimizing side effects (Nguyen et al., 2014).

properties

IUPAC Name

2-[(E)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4O/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15/h1-4,15H,(H3,11,13,14)/b12-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIQJNNDIWGVEH-UUILKARUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N=C(\N)/NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23256-40-8 (mono-hydrochloride), 27818-21-9 (unspecified hydrochloride)
Record name Guanoxabenz [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024047254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanoxabenz

CAS RN

24047-25-4
Record name Guanoxabenz [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024047254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanoxabenz
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GUANOXABENZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9HIK5V7WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanoxabenz
Reactant of Route 2
Reactant of Route 2
Guanoxabenz
Reactant of Route 3
Reactant of Route 3
Guanoxabenz
Reactant of Route 4
Guanoxabenz
Reactant of Route 5
Guanoxabenz

Citations

For This Compound
317
Citations
B Clement, M Demesmaeker - Drug metabolism and disposition, 1997 - ASPET
The in vitro N-hydroxylation of guanabenz as well as the corresponding N-dehydroxylation of guanoxabenz has been previously detected in biotransformation studies with microsomal …
Number of citations: 30 dmd.aspetjournals.org
S Uhlén, M Dambrova, G Tiger, DW Oliver… - Biochemical …, 1998 - Elsevier
… guanoxabenz binding seemed to be inhibited by a series of N-hydroxyguanidine analogs to guanoxabenz… The formation of guanoxabenz high-affinity binding was also inhibited in a time…
Number of citations: 10 www.sciencedirect.com
B Clement, S Mau, S Deters, A Havemeyer - Drug metabolism and …, 2005 - ASPET
… The reductase activities were measured by following the reduction of benzamidoxime to benzamidine, guanoxabenz to guanabenz, and Ro 48-3656 ([[1-[(2S)-2-[[4-[(hydroxyamino)…
Number of citations: 60 dmd.aspetjournals.org
M Dambrova, S Uhlén… - Pharmacology & …, 1998 - Wiley Online Library
… can induce N-reduction of guanoxabenz, leading to high affinity … We report that high affinity guanoxabenz binding is also … activity that may activate guanoxabenz leading to formation of a …
Number of citations: 8 onlinelibrary.wiley.com
M Dambrova, S Uhlén, CJ Welch, P Prusis… - Biochemical …, 1998 - Elsevier
… mediated the reduction of guanoxabenz to guanabenz(1-(2,6… rat α 2A -adrenoceptors than guanoxabenz itself. The reaction … for the activity, as the guanoxabenz-reducing activity of the …
Number of citations: 9 www.sciencedirect.com
M Sastre, JA García‐Sevilla - Journal of neurochemistry, 1994 - Wiley Online Library
… ), competition experiments with the agonist guanoxabenz clearly modeled the high‐ and low… the high‐affinity α 2A ‐adrenoceptor) guanoxabenz only recognized the low‐affinity α 2A ‐…
Number of citations: 64 onlinelibrary.wiley.com
B Clement, M Demesmaeker… - Chemical research in …, 1996 - ACS Publications
… Accordingly, guanoxabenz in part constitutes a prodrug of guanabenz. Examinations of … and guanoxabenz for mutagenicity by means of the Ames test revealed that guanoxabenz has …
Number of citations: 64 pubs.acs.org
TL Berridge, B Gadie, AG Roach… - British journal of …, 1983 - Wiley Online Library
… guanoxabenz were measured after intravenous administration of increasing doses (half-log scale increments) at 5 min intervals. UK 14,304 and guanoxabenz … of guanoxabenz (0.3mg/…
Number of citations: 82 bpspubs.onlinelibrary.wiley.com
M Dambrova, S Uhlén, CJ Welch… - European journal of …, 1998 - Wiley Online Library
… guanoxabenz reducing activity of the enzyme was also verified. We conclude that guanoxabenz … We found initially that the majority of the guanoxabenz-converting activity resided in the …
Number of citations: 41 febs.onlinelibrary.wiley.com
S Uhlen, JES Wikberg - British journal of pharmacology, 1991 - Wiley Online Library
… 239- and guanoxabenz-masked [3H]-RX821002 saturation curves, plain ARC 239 and guanoxabenzcompetition curves as well as ARC 239-masked guanoxabenz competition curves …
Number of citations: 73 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.